

Commercial suppliers and availability of Esomeprazole-d3.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Esomeprazole-d3

Cat. No.: B12423061

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Esomeprazole-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of **Esomeprazole-d3**, a deuterated analog of the widely used proton pump inhibitor. This document details its commercial availability, analytical methodologies, and the biochemical pathways it influences.

Commercial Suppliers and Availability

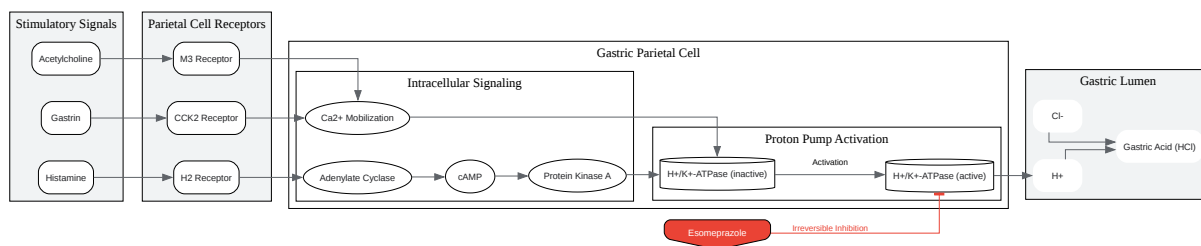
Esomeprazole-d3 is available from a range of commercial suppliers, primarily as a reference standard for analytical and research purposes. The table below summarizes key information from various suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

Supplier	Product Name	Catalog Number	Purity	Isotopic Enrichment	Available Quantities
MedchemExpress	Esomeprazole-d3	HY-17021S1	99.71% (HPLC)	99.2%	1mg, 5mg, 10mg
Simson Pharma	Esomeprazole D3	E030011	Certificate of Analysis available upon request	-	Inquire for details
LGC Standards	Esomeprazole-d3 Sodium	TRC-E668302	>95% (HPLC)	99.9%	Inquire for details
AbMole BioScience	Esomeprazole-d3 sodium	M55502	≥98.0%	-	1mg
Pharmaffiliates	Esomeprazole-D3	PA STI 089663	Certificate of Analysis available upon request	-	Inquire for details
Aladdin	Esomeprazole-d3 sodium	E757955	-	-	1mg
Veeprho	Esomeprazole-D3	-	Certificate of Analysis available upon request	-	Inquire for details
Alentris Research	Esomeprazole D3	ALN-E001D02	-	-	Inquire for details
Clinivex	Esomeprazole-d3	-	-	-	Inquire for details

Mechanism of Action: Inhibition of the Gastric Proton Pump

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] It acts by irreversibly binding to the H⁺/K⁺-ATPase (proton pump) on the secretory surface of gastric parietal cells.[1] This covalent binding inhibits the final step in the production of gastric acid.[1] The deuteration in **Esomeprazole-d3** makes it a valuable internal standard in pharmacokinetic studies to precisely quantify the active drug in biological samples.[2]

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the inhibitory action of Esomeprazole.



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Caption: Signaling pathway of gastric acid secretion and inhibition by Esomeprazole.

Experimental Protocols

Synthesis of Esomeprazole-d3

A detailed, step-by-step experimental protocol for the synthesis of **Esomeprazole-d3** is not readily available in peer-reviewed literature or patents. However, the general synthesis of Esomeprazole involves the asymmetric oxidation of a prochiral sulfide precursor.[3][4]

Deuterium labeling can be achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions at specific positions on the molecule. One common position for deuteration is the methoxy group on the benzimidazole ring. General methods for deuteration of organic molecules often involve techniques such as catalytic H-D exchange using D₂O as the deuterium source.^{[5][6]}

For a specific synthesis, researchers would likely need to adapt existing protocols for Esomeprazole synthesis by incorporating a deuterated precursor, such as a deuterated 5-methoxy-2-mercaptobenzimidazole. The synthesis would then proceed with the condensation with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride followed by asymmetric oxidation to yield the (S)-enantiomer.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Esomeprazole Analysis

Several HPLC methods have been developed for the analysis of Esomeprazole in pharmaceutical formulations. A common approach is reverse-phase HPLC with UV detection.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen orthophosphate and sodium hydroxide, pH 6.8) and acetonitrile in a ratio of approximately 40:60 (v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 280 nm.
- Retention Time: The retention time for Esomeprazole is typically around 3.2 minutes under these conditions.
- Internal Standard: For quantitative analysis, an internal standard such as omeprazole can be used.

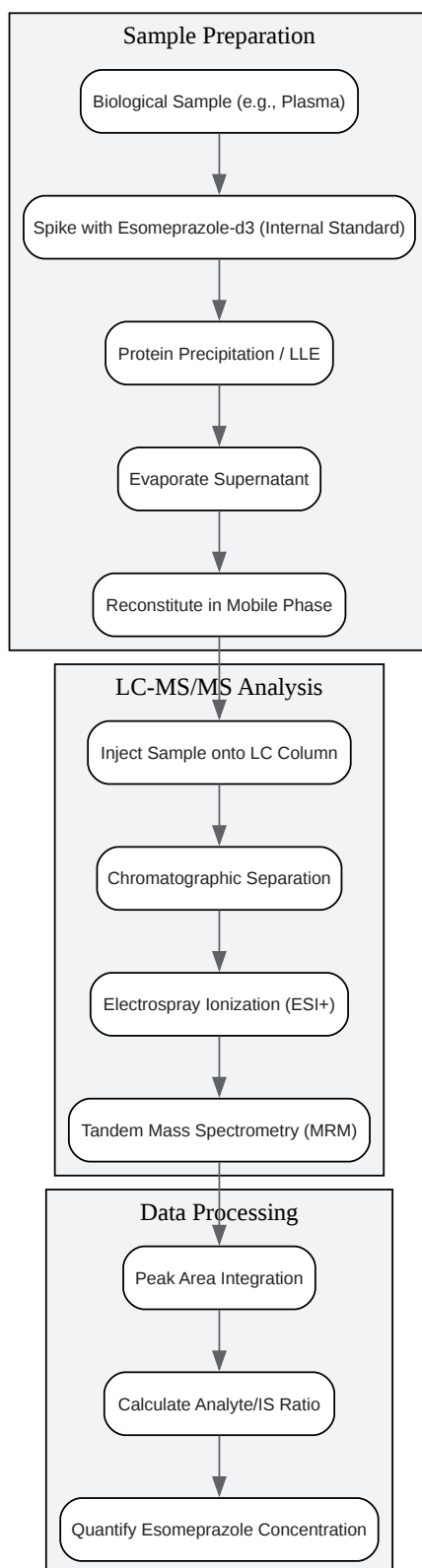
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Esomeprazole Quantification in Biological Samples

LC-MS/MS provides a highly sensitive and specific method for quantifying Esomeprazole in biological matrices like plasma, often using **Esomeprazole-d3** as an internal standard.

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable C18 column (e.g., X-Bridge C18, 3.5 μ m, 4.6 x 50 mm).
- Mobile Phase: An isocratic mobile phase, for example, a mixture of 5mM ammonium formate (pH 9.2) and acetonitrile (65:35 v/v).
- Flow Rate: 0.6 mL/min.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Esomeprazole: m/z 346.1 \rightarrow 198.3
 - **Esomeprazole-d3** (Internal Standard): m/z 349.20 \rightarrow 198.0
- Sample Preparation: Protein precipitation is a common method for extracting Esomeprazole and its deuterated internal standard from plasma samples.

Logical Workflow for Analysis

The following diagram outlines a typical workflow for the quantitative analysis of Esomeprazole in a research setting, utilizing **Esomeprazole-d3** as an internal standard.



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Caption: Workflow for quantitative analysis of Esomeprazole using **Esomeprazole-d3**.

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- To cite this document: BenchChem. [Commercial suppliers and availability of Esomeprazole-d3.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423061#commercial-suppliers-and-availability-of-esomeprazole-d3]

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